CH 275

Description

Properties

IUPAC Name |

(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOPEPKKBBIGHF-RXUBGYFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98N14O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Somatostatin Analog CH 275

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a synthetic peptide analog of somatostatin that exhibits high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, involvement in signaling pathways, and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo evaluation of this compound, and presents key quantitative data in a structured format to facilitate research and development.

Chemical Structure and Properties

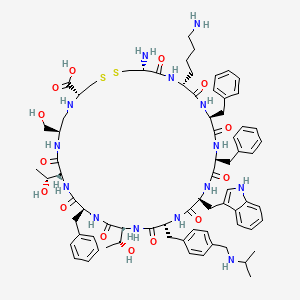

This compound is a cyclic peptide with a complex structure designed to mimic the action of endogenous somatostatin. Its systematic IUPAC name is (4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33-decahydroxy-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriaconta-5,8,11,14,17,20,23,26,29,32-decaene-4-carboxylic acid.

The peptide sequence of this compound is Cys-Lys-Phe-Phe-{d-Trp}-Phe-Thr-Phe-Thr-Ser-Cys, with a cyclic disulfide bridge between the two cysteine residues (Cys1 and Cys11). A key modification is the presence of 4-[[(1-methylethyl)amino]methyl]-Phe at a specific position within the sequence.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 174688-78-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇₄H₉₆N₁₄O₁₅S₂ | --INVALID-LINK-- |

| Molecular Weight | 1485.8 g/mol | --INVALID-LINK-- |

| Appearance | White lyophilized solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1). Its primary mechanism of action involves the activation of neprilysin, a key enzyme in the degradation of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Receptor Binding Affinity and Potency

This compound demonstrates high affinity for the human sst1 receptor with a Ki of 52 nM. It is highly selective for sst1 over other somatostatin receptor subtypes. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, are summarized in Table 2.

| Receptor Subtype | IC₅₀ (nM) |

| sst1 | 30.9 |

| sst3 | 345 |

| sst4 | > 1,000 |

| sst2 | > 10,000 |

| sst5 | > 10,000 |

Data sourced from MedChemExpress.[1]

Signaling Pathway

Activation of the sst1 receptor by this compound initiates a cascade of intracellular signaling events. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, this compound can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival.

Figure 1: Simplified signaling pathway of this compound upon binding to the sst1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Neprilysin Activity Assay (Fluorometric)

This protocol is adapted from commercially available neprilysin activity assay kits and can be used to assess the effect of this compound on neprilysin activity in cell lysates or purified enzyme preparations.

Materials:

-

Neprilysin Assay Buffer

-

Neprilysin Substrate (e.g., Abz-based peptide)

-

Neprilysin (positive control)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the substrate)

Procedure:

-

Sample Preparation:

-

Prepare cell lysates by homogenizing cells in ice-cold Neprilysin Assay Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Setup:

-

In a 96-well plate, add samples (cell lysate or purified neprilysin).

-

For test wells, add desired concentrations of this compound.

-

For positive control wells, add neprilysin enzyme.

-

For blank wells, add assay buffer only.

-

Adjust the volume in all wells to be equal with Neprilysin Assay Buffer.

-

-

Enzymatic Reaction:

-

Prepare the Neprilysin Substrate working solution according to the manufacturer's instructions.

-

Add the substrate solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.

-

Alternatively, incubate the plate at 37°C for a fixed time and then measure the endpoint fluorescence.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Compare the activity in the presence of this compound to the control to determine the effect of the compound.

-

Figure 2: Experimental workflow for the in vitro neprilysin activity assay.

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for the direct administration of this compound into the mouse brain to assess its effects on amyloid-β plaque load.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-

This compound dissolved in a sterile vehicle (e.g., saline)

-

Stereotaxic apparatus

-

Hamilton syringe or osmotic pump

-

Anesthesia

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse according to approved institutional protocols.

-

Secure the mouse in a stereotaxic frame.

-

-

Surgical Procedure:

-

Make a small incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target brain region (e.g., hippocampus).

-

-

Compound Administration:

-

Direct Injection: Slowly inject a defined volume and concentration of this compound into the target region using a Hamilton syringe.

-

Osmotic Pump: For continuous delivery, implant a pre-filled osmotic pump subcutaneously and connect it to a cannula stereotaxically implanted into the target brain region.

-

-

Post-operative Care:

-

Suture the incision and provide post-operative analgesia and care.

-

Allow the animals to recover for a specified period.

-

-

Endpoint Analysis:

-

After the treatment period, sacrifice the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brains and process them for histological analysis (e.g., immunohistochemistry for amyloid-β plaques).

-

Quantify the plaque load in the brains of this compound-treated animals compared to vehicle-treated controls.

-

Conclusion

This compound is a valuable research tool for investigating the role of the sst1 receptor and neprilysin in health and disease. Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by amyloid-β pathology. The experimental protocols and data presented in this guide are intended to facilitate further research into the properties and applications of this novel somatostatin analog.

References

An In-depth Technical Guide to the Mechanism of Action of MS-275 (Entinostat) in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with primary activity against HDAC1 and HDAC3. Its mechanism of action is centered on the epigenetic modification of chromatin, leading to the hyperacetylation of histones and subsequent alteration of gene expression. This activity triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and autophagy. MS-275 has demonstrated significant anti-tumor activity in a variety of cancer models and is under investigation for its therapeutic potential in combination with other anti-cancer agents and in other disease contexts such as diabetes and obesity. This guide provides a comprehensive overview of the molecular mechanisms of MS-275, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for the investigation of its cellular effects.

Core Mechanism of Action: HDAC Inhibition

MS-275 is a benzamide derivative that selectively inhibits the enzymatic activity of Class I HDACs, particularly HDAC1 and HDAC3. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDAC1 and HDAC3, MS-275 leads to the accumulation of acetylated histones, which relaxes the chromatin structure and promotes gene transcription. This re-activation of silenced genes, including tumor suppressor genes, is a key aspect of its anti-cancer activity.

Key Signaling Pathways Modulated by MS-275

The alteration of gene expression induced by MS-275 impacts several critical cellular signaling pathways, leading to its pleiotropic anti-cancer effects.

Cell Cycle Arrest

MS-275 induces cell cycle arrest, primarily at the G1/S checkpoint. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1. The induction of p21 is a direct consequence of histone hyperacetylation at its promoter region. Increased p21 levels lead to the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.

Induction of Apoptosis

MS-275 promotes apoptosis through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: MS-275 can induce the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

-

Extrinsic Pathway: MS-275 has been shown to sensitize cells to Fas ligand (FasL)-induced apoptosis by downregulating the expression of c-FLIP, an inhibitor of caspase-8. This allows for the efficient activation of caspase-8 upon FasL binding to its receptor, leading to the activation of downstream caspases.

Autophagy Induction

MS-275 has been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components. The precise mechanism by which MS-275 induces autophagy is still under investigation, but it is thought to be a complex process that can be either pro-survival or pro-death depending on the cellular context. One key indicator of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Modulation of Other Signaling Pathways

-

GLP-1 Receptor Signaling: In the context of metabolic diseases, MS-275 has been shown to enhance glucagon-like peptide-1 receptor (GLP-1R) signaling. It does this by increasing the expression of proteins involved in the GLP-1R signaling cascade, leading to potentiated glucose-stimulated insulin secretion.

-

FLT3 Signaling: In acute myeloid leukemia (AML) cells with internal tandem duplication of FMS-like tyrosine kinase 3 (FLT3-ITD), MS-275 can induce the degradation of the constitutively active FLT3 protein. This occurs through the acetylation of heat shock protein 90 (HSP90), which disrupts its chaperone function for FLT3, leading to FLT3 ubiquitination and proteasomal degradation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of MS-275.

Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.51[1] |

| HDAC3 | 1.7[1] |

Table 2: In Vitro Anti-proliferative Activity of MS-275 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.0415 |

| Calu-3 | Lung Cancer | Not specified |

| HL-60 | Leukemia | Not specified |

| K562 | Leukemia | Not specified |

| St-4 | Not specified | Not specified |

| HT-29 | Colon Cancer | Not specified |

| KB-3-1 | Cervical Cancer | Not specified |

| Capan-1 | Pancreatic Cancer | Not specified |

| 4-1St | Not specified | Not specified |

| HCT-15 | Colon Cancer | 4.71 |

| MOLM13 | Leukemia (FLT3-ITD) | < 1 |

| MV4-11 | Leukemia (FLT3-ITD) | < 1 |

Note: Specific IC50 values for all cell lines were not available in the provided search results. The data indicates a range of activity from 41.5 nM to 4.71 µM.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MS-275.

HDAC Activity Assay (Fluorometric)

This protocol is a generalized procedure for determining the inhibitory activity of MS-275 against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

-

MS-275 (Entinostat)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of MS-275 in HDAC assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HDAC Assay Buffer

-

Diluted MS-275 or vehicle

-

Diluted HDAC enzyme

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the diluted fluorogenic substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. The developer contains a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorophore, and a pan-HDAC inhibitor (Trichostatin A) to stop any further HDAC activity.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis for Caspase Activation

This protocol describes the detection of cleaved (active) caspases, such as caspase-3, -8, and -9, in MS-275-treated cells.

Materials:

-

Cell culture reagents

-

MS-275

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against pro- and cleaved-caspases (e.g., caspase-3, -8, -9) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of MS-275 for desired time points. Include an untreated control.

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the levels of pro- and cleaved caspases relative to the loading control.

LC3-II Conversion Assay for Autophagy

This Western blot-based assay is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Same as for Western Blot Analysis for Caspase Activation

-

Primary antibody against LC3

-

(Optional) Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

-

Cell Treatment: Treat cells with MS-275. To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor for the last few hours of the MS-275 treatment. The inhibitor will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is induced.

-

Sample Preparation and Western Blotting: Follow the same procedure as described for caspase activation Western blotting, using a primary antibody that recognizes both LC3-I and LC3-II.

-

Analysis: The conversion of LC3-I (cytosolic form, ~16 kDa) to LC3-II (lipidated form, ~14 kDa) is observed as a shift in molecular weight on the Western blot. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates an increase in autophagosome formation. Comparing the LC3-II levels in the presence and absence of an autophagy inhibitor can distinguish between increased autophagosome synthesis and decreased degradation.

Clonogenic Survival Assay

This assay assesses the long-term effect of MS-275 on the ability of single cells to form colonies.

Materials:

-

Cell culture reagents

-

MS-275

-

6-well or 10 cm culture dishes

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per dish) in culture dishes and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of MS-275 for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Colony Formation: Incubate the cells for 1-3 weeks, allowing viable cells to form colonies (typically defined as a cluster of at least 50 cells).

-

Staining: Wash the dishes with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Colony Counting: Count the number of colonies in each dish.

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

-

Plot the surviving fraction as a function of MS-275 concentration.

-

FasL-Induced Cell Death Assay

This assay determines the ability of MS-275 to sensitize cells to apoptosis induced by Fas Ligand.

Materials:

-

Target cells

-

MS-275

-

Recombinant soluble Fas Ligand (FasL)

-

(Optional) Cross-linking antibody for FasL

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment: Pre-treat cells with MS-275 or vehicle for a specified time (e.g., 24 hours).

-

FasL Induction: Add soluble FasL (with or without a cross-linking antibody to enhance activity) to the treated cells and incubate for an additional period (e.g., 6-24 hours).

-

Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).

-

Analysis: Compare the percentage of apoptotic cells in the MS-275 and FasL co-treated group to the groups treated with each agent alone and the untreated control. An enhanced level of apoptosis in the co-treated group indicates sensitization.

Conclusion

MS-275 (Entinostat) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that converges on the epigenetic regulation of gene expression. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of multiple signaling pathways underscores its potential as a broad-spectrum anti-cancer agent. The detailed understanding of its molecular targets and cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of MS-275 as a therapeutic agent, both as a monotherapy and in combination with other drugs. Further research into the nuances of its signaling effects in different cellular contexts will continue to refine its clinical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of CH 275

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a potent and selective synthetic peptide agonist of the somatostatin receptor subtype 1 (sst1). As a cyclic undecapeptide analog of somatostatin, it has become a valuable pharmacological tool for investigating the physiological roles of the sst1 receptor and exploring its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound. Quantitative data are presented in structured tables for clarity, and detailed methodologies for its synthesis and biological characterization are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Discovery and Rationale

The discovery of this compound was rooted in the broader effort to develop subtype-selective somatostatin analogs. Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5. The lack of receptor selectivity of native somatostatin and its short biological half-life limited its therapeutic utility. This prompted researchers to synthesize analogs with improved stability and specificity for individual sst receptor subtypes.

The development of this compound was part of a systematic investigation into the structure-activity relationships of somatostatin analogs. Researchers at the Salk Institute, led by J.E. Rivier, synthesized a series of undecapeptide analogs of somatostatin.[1][2] Their work aimed to identify compounds with high affinity and selectivity for the sst1 receptor. This compound, also known as des-AA(1,2,5)-[D-Trp(8),IAmp(9)]-SRIF, emerged from this research as a lead candidate.[1][2]

The key structural modification in this compound is the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 of the peptide sequence.[1] This modification, in combination with other amino acid substitutions, conferred high affinity and selectivity for the human sst1 receptor.

Physicochemical and Pharmacological Properties

This compound is a cyclic undecapeptide with the following primary sequence: c[H-Cys-Lys-Phe-Phe-D-Trp-IAmp-Thr-Phe-Thr-Ser-Cys-OH]. The cyclization is achieved through a disulfide bond between the two cysteine residues.

| Property | Value | Reference |

| Molecular Formula | C74H96N14O15S2 | [3] |

| Molecular Weight | 1485.77 g/mol | [3] |

| CAS Number | 174688-78-9 | [3] |

| Appearance | White to off-white solid | [3] |

Binding Affinity and Selectivity

The defining characteristic of this compound is its high selectivity for the sst1 receptor. The following table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) for the human somatostatin receptor subtypes.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| sst1 | 52 | 30.9 | [1] |

| sst2 | >10,000 | >10,000 | [1] |

| sst3 | - | 345 | [1] |

| sst4 | - | >1,000 | [1] |

| sst5 | >10,000 | >10,000 | [1] |

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following provides a detailed methodology based on the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Resin Preparation:

-

Start with a Rink Amide MBHA resin, which is suitable for the synthesis of C-terminally amidated peptides.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Amino Acid Coupling Cycles (Fmoc-SPPS): The peptide is assembled on the resin in a stepwise manner, starting from the C-terminus. Each cycle consists of deprotection and coupling steps.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF again to remove residual piperidine and by-products.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading). Activation is typically achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) and an additive like HOBt (Hydroxybenzotriazole) (3 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete reaction), the coupling step is repeated.

-

After complete coupling, wash the resin with DMF, DCM, and DMF.

-

Sequence of Amino Acid Addition: The following Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin: Fmoc-Cys(Trt), Fmoc-Ser(tBu), Fmoc-Thr(tBu), Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-IAmp(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Phe, Fmoc-Lys(Boc), Fmoc-Cys(Trt). Side-chain protecting groups (in parentheses) are used for trifunctional amino acids to prevent side reactions.

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

-

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0) to a concentration of approximately 0.1-0.5 mg/mL.

-

Induce disulfide bond formation by gentle air oxidation or by using an oxidizing agent like potassium ferricyanide (K3[Fe(CN)6]) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature for 12-24 hours.

-

Monitor the completion of cyclization by HPLC.

Purification:

-

Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.

-

Collect the fractions containing the pure peptide and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

Visualization of the Synthesis Workflow

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the sst1 receptor. The sst1 receptor is a member of the GPCR superfamily and is coupled to inhibitory G proteins (Gi/o).

Upon agonist binding, the sst1 receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

The primary signaling pathway activated by sst1 is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing cellular processes such as hormone secretion, cell proliferation, and neurotransmission.

In addition to cAMP inhibition, sst1 activation can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions can lead to membrane hyperpolarization and a reduction in cellular excitability.

Visualization of the sst1 Signaling Pathway

Key Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo studies to probe the function of the sst1 receptor. Below are detailed protocols for some of the key experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the sst1 receptor.

Materials:

-

Membranes from cells expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-SRIF-14).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).

-

Unlabeled this compound and other somatostatin analogs for competition binding.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add the cell membranes (20-50 µg of protein per well), the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional activity of this compound as an agonist by measuring its ability to inhibit cAMP production.

Materials:

-

Cells expressing the sst1 receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Protocol:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for another 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the assay kit.

-

Plot the cAMP concentration as a function of the this compound concentration and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Studies in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo effects of this compound on amyloid-β (Aβ) pathology in a mouse model of Alzheimer's disease.

Animal Model:

-

APP knock-in mice (e.g., AppNL-G-F), which develop age-dependent Aβ plaque pathology.

Materials:

-

This compound.

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid).

-

Osmotic minipumps for continuous infusion.

-

Anesthesia and surgical equipment for pump implantation.

-

Brain tissue homogenization buffers and equipment.

-

ELISA kits for Aβ40 and Aβ42 quantification.

-

Antibodies for immunohistochemical analysis of Aβ plaques and neprilysin.

Protocol:

-

Implant osmotic minipumps subcutaneously in adult APP knock-in mice. The pumps are filled with either vehicle or this compound at a concentration calculated to deliver a specific dose over a period of several weeks (e.g., 2-4 weeks).

-

At the end of the treatment period, euthanize the mice and perfuse them with saline.

-

Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

For biochemical analysis, homogenize the brain tissue and perform ELISAs to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

-

For immunohistochemistry, section the fixed brain tissue and perform staining for Aβ plaques and neprilysin (a key Aβ-degrading enzyme).

-

Quantify the Aβ plaque load and neprilysin expression levels using image analysis software.

-

Compare the results from the this compound-treated group with the vehicle-treated group to determine the effect of sst1 activation on Aβ pathology.

Conclusion

This compound is a highly selective and potent sst1 receptor agonist that has proven to be an invaluable tool for dissecting the physiological and pathophysiological roles of this somatostatin receptor subtype. Its well-defined chemical synthesis and pharmacological profile make it a reliable research compound. The detailed experimental protocols provided in this guide offer a framework for its application in various in vitro and in vivo settings. Future research utilizing this compound will likely continue to uncover the therapeutic potential of targeting the sst1 receptor in a range of diseases, from neurodegenerative disorders to cancer.

References

In Vitro Characterization of CH275 (GW275175X): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CH275, also known as GW275175X, a potent antiviral compound targeting human cytomegalovirus (HCMV). This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of relevant pathways and workflows.

Core Compound Profile: CH275 (GW275175X)

CH275 is a D-ribopyranosyl derivative of 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl-1H-benzimidazole (BDCRB). It exhibits significant antiviral activity against HCMV and is noted for its novel mechanism of action, which distinguishes it from currently approved anti-HCMV agents.[1]

Quantitative Antiviral Activity

The in vitro efficacy of CH275 has been quantified using various standard antiviral assays. The following table summarizes the key inhibitory concentrations (IC50) determined for CH275 against HCMV.

| Assay Type | Virus Strain | IC50 (µM) | Reference |

| DNA Hybridization Assay | HCMV (AD169) | 0.7 ± 0.1 | [1] |

| Plaque Reduction Assay | HCMV (AD169) | 1.4 ± 0.1 | [1] |

Mechanism of Action: Inhibition of Viral DNA Maturation

CH275 exerts its antiviral effect by inhibiting the maturation of HCMV DNA.[1] Unlike DNA synthesis inhibitors, CH275 targets a later stage in the viral replication cycle.[1] During HCMV replication, viral DNA is synthesized as long concatemers, which are then cleaved into unit-length genomes and packaged into pre-formed capsids.[1] CH275 disrupts this process, preventing the formation of mature, infectious virions.[1] Evidence suggests that in the presence of CH275, viral DNA concatemers are still produced but are not processed correctly.[1]

Signaling Pathway: HCMV DNA Maturation and Packaging

The following diagram illustrates the key steps in the HCMV DNA maturation and packaging pathway, highlighting the point of inhibition by CH275.

Caption: HCMV DNA Maturation and Packaging Pathway Inhibition by CH275.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize CH275 are provided below. These protocols are synthesized from established methods and specific details mentioned in the characterization of GW275175X.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

-

Confluent monolayers of human foreskin fibroblast (HFF) cells in 24-well plates

-

HCMV strain (e.g., AD169)

-

Cell culture medium (e.g., MEM with 5% FBS)

-

CH275 (GW275175X) stock solution

-

Overlay medium (e.g., 0.4% agarose in culture medium)

-

Formalin (10% in PBS)

-

Crystal Violet stain (0.8% in 50% ethanol)

Procedure:

-

Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.

-

Virus Inoculation: Inoculate the cell monolayers with a dilution of HCMV calculated to produce 40-80 plaques per well.

-

Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.

-

Compound Addition: After adsorption, aspirate the inoculum and overlay the cells with 1.5 mL of overlay medium containing serial dilutions of CH275. Include a no-drug control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are well-defined in the control wells.

-

Fixation and Staining: Fix the cell monolayers with 10% formalin and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percent inhibition for each drug concentration relative to the no-drug control. The IC50 is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

DNA Hybridization Assay

This assay quantifies the amount of viral DNA produced in the presence of an antiviral compound.

Materials:

-

HFF cells in 96-well plates

-

HCMV strain (e.g., AD169)

-

Cell culture medium

-

CH275 (GW275175X) stock solution

-

Cell lysis buffer

-

Nylon membrane

-

HCMV-specific DNA probe (labeled, e.g., with biotin or digoxigenin)

-

Hybridization buffer

-

Detection reagents (e.g., streptavidin-HRP and a chemiluminescent substrate)

Procedure:

-

Cell Seeding and Infection: Seed HFF cells in 96-well plates and infect with HCMV.

-

Compound Treatment: Add serial dilutions of CH275 to the infected cells. Include a no-drug control.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication.

-

Cell Lysis and DNA Transfer: Lyse the cells and transfer the DNA to a nylon membrane using a dot blot apparatus.

-

Hybridization: Pre-hybridize the membrane and then hybridize with the labeled HCMV-specific DNA probe overnight.

-

Washing and Detection: Wash the membrane to remove the unbound probe. Add detection reagents and measure the signal (e.g., chemiluminescence).

-

Data Analysis: Quantify the signal for each well. Calculate the percent inhibition of viral DNA synthesis for each drug concentration relative to the no-drug control. Determine the IC50 value from a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of CH275.

Caption: General workflow for in vitro characterization of CH275.

Binding Affinity

While the IC50 values provide a measure of the functional potency of CH275, a specific equilibrium dissociation constant (Ki) for the interaction of CH275 with its molecular target has not been identified in the reviewed literature.

Conclusion

CH275 (GW275175X) is a promising anti-HCMV compound with a distinct mechanism of action targeting viral DNA maturation. The in vitro data demonstrate its potent inhibitory activity at sub-micromolar to low micromolar concentrations. The provided experimental protocols and diagrams serve as a comprehensive resource for researchers and drug development professionals working on the characterization of this and similar antiviral agents.

References

In-Depth Technical Guide: Safety and Toxicity Profile of CH 275

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH 275 is a synthetic peptide analog of somatostatin, engineered for high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1).[1] Its investigation is primarily centered on its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, owing to its ability to modulate neprilysin activity.[1][2] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound, with a focus on preclinical findings.

Core Compound Profile

| Parameter | Value | Reference |

| Target | Somatostatin Receptor Subtype 1 (sst1) | [1] |

| Mechanism of Action | Selective sst1 Agonist | [1] |

| Binding Affinity (Ki) | 52 nM (for human sst1) | [1] |

| Functional Potency (IC50) | 30.9 nM (for human sst1) | [1] |

Preclinical Safety and Toxicity

The current understanding of the safety and toxicity profile of this compound is primarily derived from a preclinical study utilizing a knock-in mouse model of Alzheimer's disease (AppNL-G-F). In this pivotal study, this compound was administered directly to the brain over a prolonged period.

In Vivo Study in an Alzheimer's Disease Mouse Model

Experimental Protocol:

-

Animal Model: 2-month-old AppNL-G-F knock-in mice, which begin to exhibit Aβ plaque formation at this age.[1]

-

Administration: Direct injection into the Lacunosum molecular layer (Lmol) of the hippocampus.[1]

-

Dosing Regimen: The study duration was four months.[1] The precise concentration and frequency of administration are not detailed in the currently available public information.

-

Safety Monitoring: While specific monitoring parameters were not explicitly detailed in the available literature, the study reported the treatment was administered "without causing any toxic side effects."[1] This suggests that, at a minimum, gross observational assessments for signs of toxicity (e.g., changes in weight, behavior, and general health) were likely performed.

Key Findings:

The long-term, direct hippocampal administration of this compound in the AppNL-G-F mouse model did not produce observable toxic side effects.[1] This finding, while qualitative, suggests a favorable local safety profile in the central nervous system under the tested conditions.

Data Presentation:

Currently, no quantitative toxicity data (e.g., LD50, NOAEL) from dedicated toxicology studies have been published for this compound. The available safety information is limited to the qualitative observations from the aforementioned efficacy study.

Signaling Pathways

The biological effects of this compound are mediated through the activation of the sst1 receptor, a G protein-coupled receptor (GPCR). The downstream signaling pathways of sst1 are complex and can be cell-type dependent.

Primary Signaling Cascade:

The sst1 receptor is primarily coupled to inhibitory G proteins (Gαi/o). Activation of sst1 by this compound is expected to initiate the following canonical signaling cascade:

Caption: Canonical sst1 receptor signaling pathway initiated by this compound.

Experimental Workflow for In Vivo Safety Assessment:

The following diagram illustrates a generalized workflow for assessing the in vivo safety of a compound like this compound in a preclinical animal model.

Caption: Generalized workflow for in vivo safety and toxicity assessment.

Discussion and Future Directions

The available data suggests that this compound has a favorable local safety profile when administered directly to the brain in a relevant animal model of Alzheimer's disease. The lack of reported toxic side effects in a four-month study is encouraging. However, a comprehensive assessment of the safety and toxicity of this compound is still needed.

Future research should focus on:

-

Quantitative Toxicity Studies: Conducting formal toxicology studies, including acute and chronic toxicity assessments, to determine key parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and to identify any potential target organs for toxicity.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its systemic exposure and potential for off-target effects.

-

Safety Pharmacology: Evaluating the potential effects of this compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, as per standard safety pharmacology guidelines.

A more complete safety and toxicity profile will be essential for the further development of this compound as a potential therapeutic agent.

References

Technical Guide: Solubility and Stability Studies of CH 275

For Researchers, Scientists, and Drug Development Professionals

Introduction to CH 275

This compound is a potent and selective synthetic cyclic peptide agonist for the somatostatin receptor subtype 1 (sst1). Its selectivity for sst1 over other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5) makes it a valuable tool for investigating the specific physiological roles of the sst1 receptor. Somatostatin and its analogs are known to play crucial roles in various cellular processes, including hormone secretion, cell proliferation, and neurotransmission. The selective action of this compound allows for the targeted study of the sst1-mediated signaling pathways and their potential therapeutic applications.

Chemical Identity of this compound:

| Property | Value |

| CAS Number | 174688-78-9 |

| Molecular Formula | C74H96N14O15S2 |

| Molecular Weight | 1485.79 g/mol |

Solubility Profile of this compound

The solubility of a peptide is a critical parameter for its formulation, delivery, and in vitro/in vivo studies. While comprehensive quantitative solubility data for this compound in various solvents is not extensively published in the public domain, a known solubility parameter is available.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound. Further studies are required to establish a complete solubility profile in a range of pharmaceutically relevant solvents and buffer systems.

| Solvent | Concentration | Temperature | pH |

| Water (H₂O) | Soluble to 0.30 mg/mL[1] | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Not Specified | Not Specified |

| Ethanol (EtOH) | Data Not Available | Not Specified | Not Specified |

| Phosphate-Buffered Saline (PBS) | Data Not Available | Not Specified | 7.4 |

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of a peptide like this compound is outlined below. This method can be adapted to various solvents and buffer systems.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound peptide

-

Selected solvents (e.g., deionized water, DMSO, ethanol, PBS)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector

Methodology:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the test solvent in a series of vials.

-

Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved peptide.

-

Carefully collect an aliquot of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

-

Workflow for Solubility Testing:

References

CH 275 supplier and purchasing information

This technical guide provides a comprehensive overview of the biochemical reagent CH 275, also referred to in scientific literature as Compound 275#. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its application in cancer research, particularly concerning colorectal cancer (CRC).

Supplier and Purchasing Information

This compound is available as a high-purity biochemical reagent for signaling pathway research.

| Supplier | Product Name | Catalog Number | Availability |

| APExBIO | This compound | B5971 | In stock |

Note: Pricing and availability are subject to change. Please refer to the supplier's website for the most current information.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Compound 275# have been evaluated in colorectal cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of Compound 275# in Colorectal Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| HCT116 | Human Colorectal Carcinoma | 15.6 |

| HCT8 | Human Colorectal Carcinoma | 18.2 |

| FHC | Normal Human Rectal Mucosal | > 40 |

IC50 values were calculated after 48 hours of treatment with Compound 275#.

Table 2: Induction of Apoptosis by Compound 275# in Colorectal Cancer Cell Lines

| Cell Line | Concentration of Compound 275# (µM) | Percentage of Apoptotic Cells (%) |

| HCT116 | 10 | 15.2 |

| 20 | 35.8 | |

| HCT8 | 10 | 12.5 |

| 20 | 31.4 |

Apoptosis was measured by Annexin V-FITC/PI staining after 24 hours of treatment.

Table 3: Generation of Reactive Oxygen Species (ROS) by Compound 275#

| Cell Line | Concentration of Compound 275# (µM) | Fold Increase in ROS Levels |

| HCT116 | 10 | 2.5 |

| 20 | 4.8 | |

| HCT8 | 10 | 2.1 |

| 20 | 4.2 |

ROS levels were measured using the fluorescent probe DCFH-DA after 24 hours of treatment.

Experimental Protocols

The following are detailed methodologies for key experiments involving Compound 275#.

Cell Viability Assay (MTT Assay)

-

Seed HCT116, HCT8, and FHC cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of Compound 275# (e.g., 0, 5, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Seed HCT116 and HCT8 cells in 6-well plates and treat with Compound 275# as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular ROS

-

Treat cells with Compound 275# as described for the apoptosis analysis.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Harvest the cells and resuspend them in PBS.

-

Measure the fluorescence intensity of DCF by flow cytometry.

Signaling Pathways and Mechanisms of Action

Compound 275# exerts its anti-cancer effects by inducing an accumulation of intracellular reactive oxygen species (ROS). This increase in ROS triggers two primary signaling pathways leading to cell death in colorectal cancer cells: mitochondria-mediated apoptosis and autophagy.

Mitochondria-Mediated Apoptosis

The excessive ROS production induced by Compound 275# leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), which in turn triggers the intrinsic apoptotic pathway. Key events in this pathway include the cleavage of caspase-3 and PARP, leading to programmed cell death.

Caption: Mitochondria-mediated apoptosis induced by Compound 275#.

Autophagy Initiation

In addition to apoptosis, the ROS accumulation triggered by Compound 275# also initiates autophagy. This is a cellular process of self-degradation of cellular components. While autophagy can sometimes be a survival mechanism for cancer cells, in this context, it appears to contribute to the overall cell death process.

Caption: Autophagy initiation pathway activated by Compound 275#.

Experimental Workflow for Investigating Compound 275#

The logical flow for investigating the mechanism of action of Compound 275# in colorectal cancer cells is outlined below.

Caption: Experimental workflow for Compound 275# investigation.

A Technical Guide to the Research and Development of Entinostat (MS-275)

For Researchers, Scientists, and Drug Development Professionals

Entinostat, also known as MS-275 and SNDX-275, is a synthetic benzamide derivative that has garnered significant interest in the field of oncology. As a potent and selective inhibitor of Class I histone deacetylases (HDACs), Entinostat represents a promising therapeutic agent with a multifaceted mechanism of action. This technical guide provides a comprehensive literature review of Entinostat research, focusing on its core mechanisms, experimental validation, and clinical investigation.

Core Mechanism of Action

Entinostat's primary mechanism of action is the selective inhibition of Class I HDAC enzymes, particularly HDAC1 and HDAC3.[1] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering genes inaccessible for transcription. By inhibiting these enzymes, Entinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the transcriptional activation of previously silenced genes.[2][3]

A key outcome of this epigenetic modulation is the reactivation of tumor suppressor genes, which are often silenced in cancer cells. This can lead to a cascade of anti-cancer effects, including:

-

Cell Cycle Arrest: Entinostat has been shown to induce the expression of cyclin-dependent kinase inhibitors such as p21, which halts the cell cycle and prevents cancer cell proliferation.[4][5]

-

Apoptosis: The compound can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.[3][4]

-

Terminal Differentiation: In some cancer models, Entinostat can induce cells to differentiate into their mature, non-proliferative forms.[3]

Beyond its effects on histones, Entinostat can also modulate the function of non-histone proteins by altering their acetylation status. This includes transcription factors and signaling molecules, further contributing to its anti-cancer activity.[2][4]

Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical signaling pathways implicated in cancer progression. In Acute Myeloid Leukemia (AML) cells with FLT3-ITD mutations, Entinostat has been shown to decrease the levels of both total and phosphorylated FLT3. This leads to the inactivation of downstream signaling pathways, including Akt, ERK, and STAT5.[6] The proposed mechanism involves the acetylation of heat shock protein 90 (HSP90), which in turn leads to the ubiquitination and subsequent proteasomal degradation of FLT3.[6]

Additionally, in the context of breast cancer, Entinostat has been observed to downregulate HER2 and its phosphorylated forms, as well as the downstream MAPK and AKT pathways.[3] This suggests a broader impact on receptor tyrosine kinase signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for Entinostat from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Cell-Free/Cell-Based | Reference |

| HDAC1 | 0.51 μM | Cell-free | [1] |

| HDAC3 | 1.7 μM | Cell-free | [1] |

| HDACs 4, 6, 8, 10 | >100 μM | Cell-free | [1] |

| AML Cell Lines (MOLM13, MV4-11) | < 1 μM (Growth Arrest) | Cell-based | [6] |

Table 2: Pharmacokinetic Parameters in Humans (Phase I)

| Parameter | Value | Dosing Schedule | Reference |

| Maximum Tolerated Dose (MTD) | 6 mg/m² | Weekly for 4 weeks, every 6 weeks | [7] |

| Mean Terminal Half-life (t½) | 33.9 ± 26.2 hours | Weekly for 4 weeks, every 6 weeks | [7] |

| Time to Maximum Concentration (Tmax) | 0.5 - 24 hours | Weekly for 4 weeks, every 6 weeks | [7] |

Key Experimental Protocols

This section details common methodologies used in the evaluation of Entinostat's activity.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of Entinostat or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression and Acetylation

Western blotting is used to detect specific proteins in a sample and to assess post-translational modifications like acetylation.

-

Cell Lysis: Cells treated with Entinostat are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., acetylated-Histone H3, FLT3, p21).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Clinical Trial Design (Phase I Dose-Escalation)

Phase I clinical trials for Entinostat have often employed a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

-

Cohort Enrollment: A cohort of 3 patients is enrolled at an initial dose level of Entinostat.

-

DLT Observation Period: Patients are monitored for a defined period (e.g., the first cycle of treatment) for the occurrence of DLTs.

-

Dose Escalation/Expansion:

-

If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.

-

If 1 out of 3 patients experiences a DLT, the cohort is expanded to include 3 more patients at the same dose level.

-

If 2 or more out of 3 (or 6) patients experience a DLT, the MTD is considered to have been exceeded, and the previous dose level is declared the MTD.

-

-

MTD Determination: The dose level at which no more than 1 in 6 patients experiences a DLT is typically defined as the MTD.

Conclusion

Entinostat (MS-275) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that involves the epigenetic reprogramming of cancer cells. Its ability to induce cell cycle arrest, apoptosis, and differentiation, as well as modulate key oncogenic signaling pathways, underscores its therapeutic potential. The quantitative data from preclinical and clinical studies provide a solid foundation for its continued development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols outlined in this guide represent standard methodologies for the ongoing investigation of Entinostat and other epigenetic modulators. As research progresses, Entinostat may become a valuable component in the therapeutic arsenal against a range of malignancies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is Entinostat used for? [synapse.patsnap.com]

- 3. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Entinostat? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MS-275 (Entinostat) in Cell Culture Experiments

Disclaimer: The compound "CH 275" is not a standard chemical identifier found in the referenced literature. These application notes are based on the well-documented Histone Deacetylase (HDAC) inhibitor MS-275 (Entinostat, SNDX-275) , which is likely the intended compound of interest for cell culture-based cancer research.

Introduction

MS-275 (Entinostat) is a synthetic benzamide derivative that acts as a potent and selective inhibitor of Class I Histone Deacetylases (HDACs), primarily targeting HDAC1 and HDAC3.[1] By inhibiting these enzymes, MS-275 prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[2] This activity results in the induction of cell cycle arrest, differentiation, and apoptosis in a wide range of cancer cell lines, making it a valuable tool for oncology research and drug development.[2][3] These notes provide detailed protocols for utilizing MS-275 in common cell culture experiments to assess its anti-cancer effects.

Mechanism of Action

MS-275 exerts dose-dependent effects on cancer cells.[4] At lower concentrations (in the sub-micromolar to low micromolar range), it induces the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and cellular differentiation.[4][5] At higher concentrations, MS-275 potently induces apoptosis.[4] This apoptotic response is mediated through a significant increase in intracellular Reactive Oxygen Species (ROS), which in turn leads to the loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade.[4]

Quantitative Data Summary

The inhibitory concentration of MS-275 varies significantly across different cancer cell lines. Below is a summary of reported IC50 values.

| Target | Cell Line | Assay Type | IC50 Value | Reference |

| Cell Proliferation | A2780 (Ovarian) | Proliferation Assay | 41.5 nM | [1] |

| Cell Proliferation | D283 (Medulloblastoma) | [3H]Thymidine Uptake | 50 nM | [5] |

| Cell Proliferation | HL-60 (Leukemia) | Proliferation Assay | ~100 nM | [1] |

| Cell Proliferation | TC32 (Ewing Sarcoma) | [3H]Thymidine Uptake | 100 nM | [5] |

| Cell Proliferation | K562 (Leukemia) | Proliferation Assay | ~200 nM | [1] |

| Cell Proliferation | SK-N-AS (Neuroblastoma) | [3H]Thymidine Uptake | 660 nM | [5] |

| Cell Proliferation | HT-29 (Colon) | Proliferation Assay | ~1 µM | [1] |

| Cell Proliferation | TC71 (Ewing Sarcoma) | [3H]Thymidine Uptake | 1.0 µM | [5] |

| Cell Proliferation | HCT-15 (Colon) | Proliferation Assay | 4.71 µM | [1] |

| Enzyme Inhibition | HDAC1 | Cell-free Assay | 0.51 µM | [1] |

| Enzyme Inhibition | HDAC3 | Cell-free Assay | 1.7 µM | [1] |

Experimental Protocols & Workflow

The following diagram illustrates a general workflow for assessing the efficacy of MS-275 in a cell culture setting.

Protocol: Cell Viability (MTT Assay)

This protocol is adapted from methodologies used to assess the inhibitory effects of compounds on cancer cell proliferation.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MS-275 (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of MS-275 in complete medium. A suggested range is 0 µM (vehicle control, e.g., 0.1% DMSO) to 50 µM.[6] Remove the old medium from the wells and add 100 µL of the prepared MS-275 dilutions.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

-

6-well plates

-

MS-275

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of MS-275 (e.g., 5 µM) and a vehicle control for 24-48 hours.[4]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Incubation: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol: Western Blotting for Protein Expression

This protocol is used to detect changes in key proteins involved in the MS-275 signaling pathway, such as acetylated histones, p21, and cleaved caspases.[5][6]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-Acetylated-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with MS-275 for the desired time, wash cells with cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control.

References

- 1. selleckchem.com [selleckchem.com]